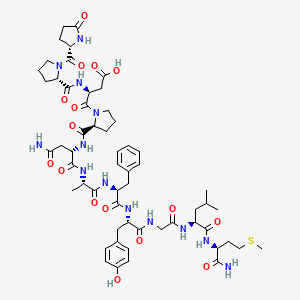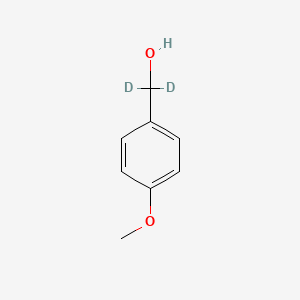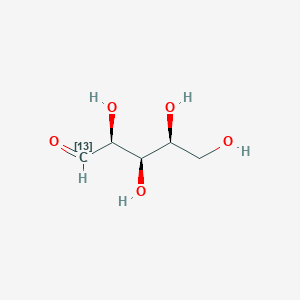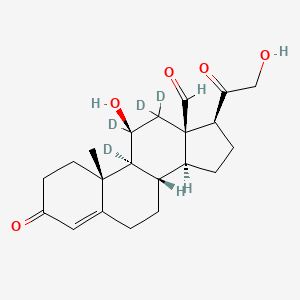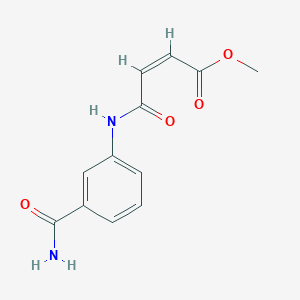
2-Chloro-n,n-dimethylacetamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-n,n-dimethylacetamide-d3 is a deuterated derivative of 2-Chloro-n,n-dimethylacetamide. It is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
2-Chloro-n,n-dimethylacetamide-d3 is typically synthesized through the reaction of dimethylacetamide with hydrogen chloride. The reaction conditions involve the use of a suitable solvent and controlled temperature to ensure the desired product is obtained . The general synthetic route can be represented as follows: [ \text{Dimethylacetamide} + \text{HCl} \rightarrow \text{this compound} ]
Análisis De Reacciones Químicas
2-Chloro-n,n-dimethylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation Reactions: It can act as an acylating agent in organic synthesis, forming amides and other derivatives
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-n,n-dimethylacetamide-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of coatings, dyes, and plastics
Mecanismo De Acción
The mechanism of action of 2-Chloro-n,n-dimethylacetamide-d3 involves its ability to act as an acylating agent. It can react with nucleophiles to form amides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Chloro-n,n-dimethylacetamide-d3 can be compared with other similar compounds such as:
N,N-Dimethylchloroacetamide: Similar in structure but without the deuterium substitution.
2-Chloro-N,N-diethylacetamide: Similar in structure but with ethyl groups instead of methyl groups .
The uniqueness of this compound lies in its deuterium substitution, which can provide different kinetic isotope effects and stability in certain reactions.
Propiedades
Fórmula molecular |
C4H8ClNO |
|---|---|
Peso molecular |
124.58 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3/i1D3 |
Clave InChI |
XBPPLECAZBTMMK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)C(=O)CCl |
SMILES canónico |
CN(C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


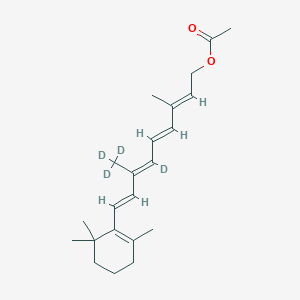
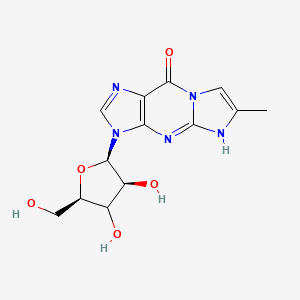
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
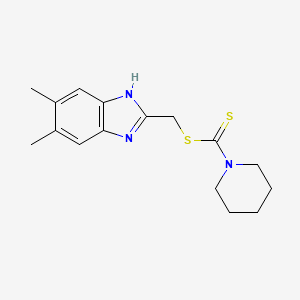

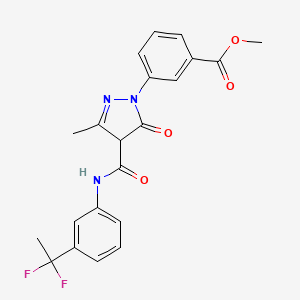


![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
